
1,4-Bis(4-aminoanilino)butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(4-aminoanilino)butan-2-ol is an organic compound characterized by the presence of two aminoaniline groups attached to a butan-2-ol backbone
准备方法
The synthesis of 1,4-Bis(4-aminoanilino)butan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1,4-dibromobutane with 4-nitroaniline to form 1,4-bis(4-nitroanilino)butane, followed by reduction of the nitro groups to amino groups using hydrogenation or other reducing agents . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
1,4-Bis(4-aminoanilino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups in intermediates can be reduced to amino groups using hydrogenation or metal hydrides.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups
Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium on carbon), and strong oxidizing agents. Major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,4-Bis(4-aminoanilino)butan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
作用机制
The mechanism by which 1,4-Bis(4-aminoanilino)butan-2-ol exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and cellular processes .
相似化合物的比较
1,4-Bis(4-aminoanilino)butan-2-ol can be compared with similar compounds such as:
1,4-Butanediol: A simpler diol with two hydroxyl groups, used in the production of plastics and solvents.
4-Aminobutan-2-ol: A related amino alcohol with one amino group and one hydroxyl group, used in organic synthesis.
1,4-Bis(4-nitroanilino)butane: An intermediate in the synthesis of this compound, with nitro groups instead of amino groups
The uniqueness of this compound lies in its dual aminoaniline groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.
属性
CAS 编号 |
917950-98-2 |
|---|---|
分子式 |
C16H22N4O |
分子量 |
286.37 g/mol |
IUPAC 名称 |
1,4-bis(4-aminoanilino)butan-2-ol |
InChI |
InChI=1S/C16H22N4O/c17-12-1-5-14(6-2-12)19-10-9-16(21)11-20-15-7-3-13(18)4-8-15/h1-8,16,19-21H,9-11,17-18H2 |
InChI 键 |
GPUHVFYGUPEQQM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N)NCCC(CNC2=CC=C(C=C2)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[4-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625840.png)
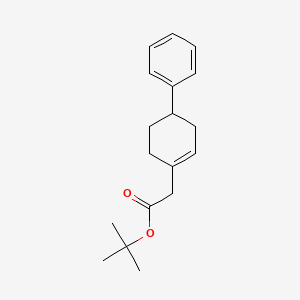
![(1S,11S,12R,16S)-14-(3-chloro-4-fluorophenyl)-11-(2,2-dimethylpropanoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12625845.png)
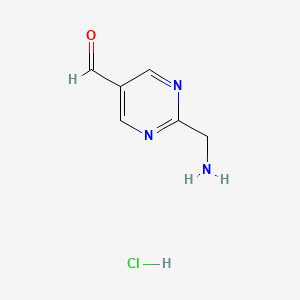
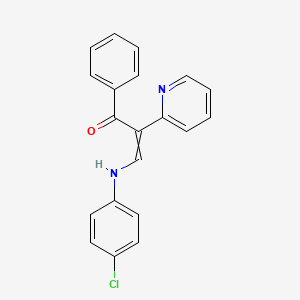

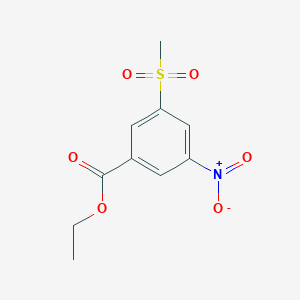
![methyl N-{[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetyl}glycinate](/img/structure/B12625890.png)
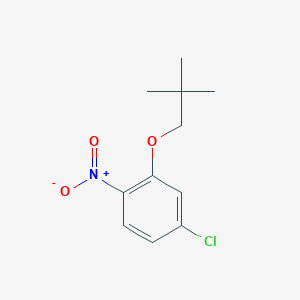
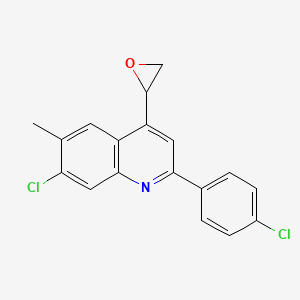
![4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625907.png)
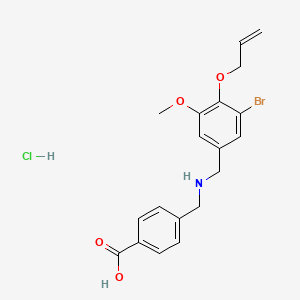
![4-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile](/img/structure/B12625909.png)
